molecular formula C25H29N5O2 B12374963 TLR7 agonist 16

TLR7 agonist 16

Cat. No.: B12374963
M. Wt: 431.5 g/mol
InChI Key: BQVDAUNLITXUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TLR7 agonist 16 is a small molecule that targets Toll-like receptor 7 (TLR7), a protein expressed in immune cells and various tumor cells. TLR7 agonists are known for their potential to activate the immune system, making them valuable in vaccine development and cancer immunotherapy .

Preparation Methods

The compound is synthesized by dissolving the precursor in anhydrous methanol, followed by the addition of excess sodium methoxide and heating the reaction mixture at 65°C for one hour . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

TLR7 agonist 16 undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include sodium methoxide and 1-azido-4-chlorobenzene. The major products formed from these reactions are characterized using spectroscopic techniques such as NMR and mass spectrometry .

Mechanism of Action

TLR7 agonist 16 exerts its effects by binding to TLR7, which is located in the intracellular endosomes of immune cells. This binding triggers the induction of a Th1 type innate immune response, leading to the activation of dendritic cells and T-cells. The activation of TLR7 results in the production of pro-inflammatory cytokines and chemokines, enhancing both innate and adaptive immune responses .

Comparison with Similar Compounds

TLR7 agonist 16 is compared with other similar compounds such as imiquimod, resiquimod, and gardiquimod. These compounds share a similar imidazoquinoline structure but differ in their potency and specific immune responses. This compound is unique in its ability to induce a stronger pro-inflammatory response and has shown potential in both vaccine adjuvant and cancer immunotherapy applications .

Properties

Molecular Formula

C25H29N5O2

Molecular Weight

431.5 g/mol

IUPAC Name

propan-2-yl N-[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]carbamate

InChI

InChI=1S/C25H29N5O2/c1-4-5-10-21-29-22-23(19-8-6-7-9-20(19)28-24(22)26)30(21)15-17-11-13-18(14-12-17)27-25(31)32-16(2)3/h6-9,11-14,16H,4-5,10,15H2,1-3H3,(H2,26,28)(H,27,31)

InChI Key

BQVDAUNLITXUAG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)NC(=O)OC(C)C)C4=CC=CC=C4N=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.